Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate typically involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and ethyl bromoacetate . These reactions are often carried out under conventional heating conditions in the presence of heteropolyacids .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as reduced inflammation or pain .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,5-dimethyl-2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate
- Dimethyl 3-methyl-5-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-2,4-thiophenedicarboxylate
Uniqueness
Dimethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}terephthalate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the triazolo and benzothiazol moieties makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H16N4O5S2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
dimethyl 2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H16N4O5S2/c1-28-17(26)11-7-8-12(18(27)29-2)13(9-11)21-16(25)10-30-19-22-23-20-24(19)14-5-3-4-6-15(14)31-20/h3-9H,10H2,1-2H3,(H,21,25) |
InChI Key |
GOBPGSRKVQWOID-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.